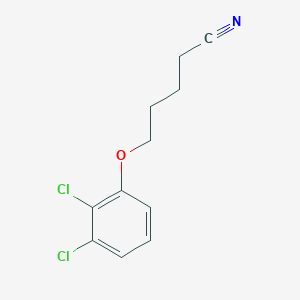
5-(2,3-Dichloro-phenoxy)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dichloro-phenoxy)pentanenitrile is an organic compound with the molecular formula C11H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to a pentanenitrile chain
Métodos De Preparación
The synthesis of 5-(2,3-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 2,3-dichlorophenol with a suitable pentanenitrile precursor under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a halogenated pentanenitrile compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-(2,3-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2,3-Dichloro-phenoxy)pentanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research studies may explore its potential biological activity and interactions with various biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dichloro-phenoxy)pentanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary and are subject to ongoing research.
Comparación Con Compuestos Similares
Similar compounds to 5-(2,3-Dichloro-phenoxy)pentanenitrile include other dichlorophenyl derivatives and pentanenitrile compounds. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 4-(2,3-Dichloro-phenoxy)butanenitrile and 6-(2,3-Dichloro-phenoxy)hexanenitrile are structurally related but have different chain lengths, which can influence their properties and uses.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenoxy)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-5-4-6-10(11(9)13)15-8-3-1-2-7-14/h4-6H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAMWNHHBYVQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-[(3-bromobenzoyl)amino]propanoate](/img/structure/B7858746.png)
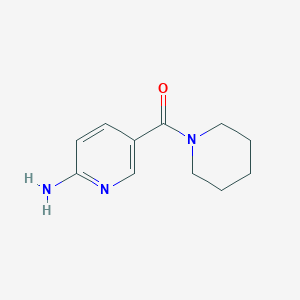
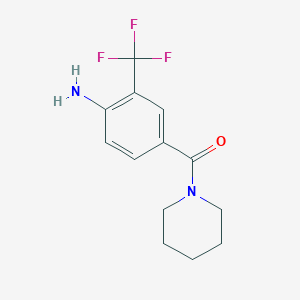
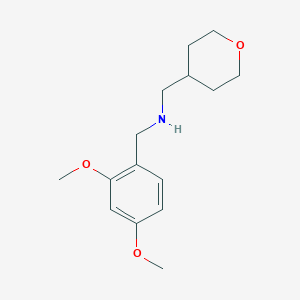
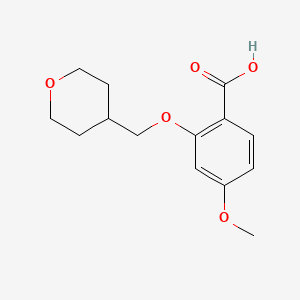
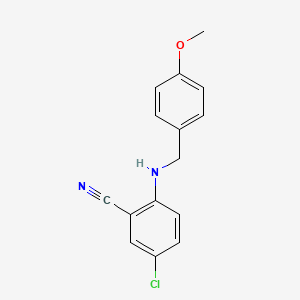
![tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858792.png)
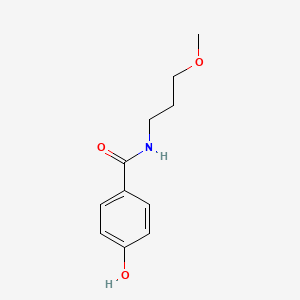
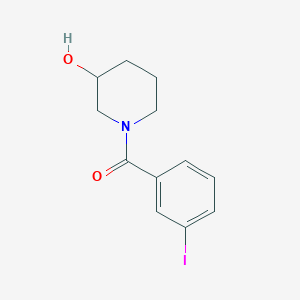
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7858815.png)
![N-[(4-bromophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7858822.png)
![4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7858833.png)
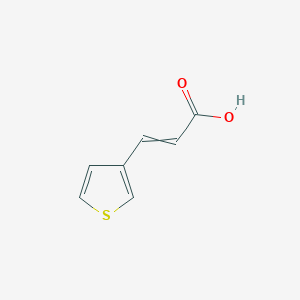
![N-((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)cyclopropanamine](/img/structure/B7858858.png)
